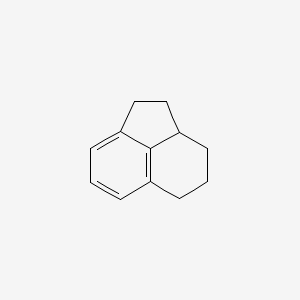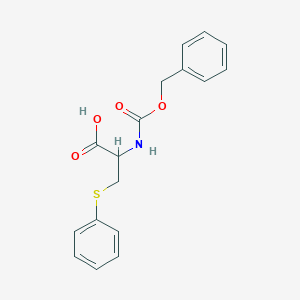![molecular formula C13H25NO4Si B8814516 [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate](/img/structure/B8814516.png)
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tert-butyl(dimethyl)silyl group, an oxoazetidinyl ring, and an acetate group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate typically involves multiple steps. One common route starts with the preparation of the oxoazetidinyl intermediate, which is then functionalized with the tert-butyl(dimethyl)silyl group. The final step involves the acetylation of the hydroxyl group to form the acetate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups, allowing for the creation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines
科学研究应用
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential drug candidates or biochemical probes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its use in developing new pharmaceuticals for various diseases.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications.
相似化合物的比较
Similar Compounds
Similar compounds include other azetidinyl derivatives and silyl-protected molecules. Examples are:
- [3-[1-[tert-butyldimethylsilyl]oxyethyl]-4-oxoazetidin-2-yl] propionate
- [3-[1-[tert-butyldimethylsilyl]oxyethyl]-4-oxoazetidin-2-yl] butyrate
Uniqueness
What sets [3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate apart is its specific combination of functional groups, which imparts unique chemical properties. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, enhancing the compound’s stability and reactivity. Additionally, the oxoazetidinyl ring contributes to its biological activity, making it a versatile compound for various research applications.
属性
分子式 |
C13H25NO4Si |
|---|---|
分子量 |
287.43 g/mol |
IUPAC 名称 |
[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16) |
InChI 键 |
GWHDKFODLYVMQG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8814455.png)



![4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one](/img/structure/B8814479.png)
![4-Chloro-2-methoxybenzo[d]thiazole](/img/structure/B8814497.png)
![(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8814510.png)

![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)

![Methyl 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8814548.png)
